Chloroethylclonidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloroethylclonidine is a chemical compound known for its role as an irreversible agonist for adrenergic receptors, particularly the alpha1B, D, C, and alpha2A/D subtypes . It is a derivative of clonidine, an antihypertensive drug, and has been extensively studied for its pharmacological properties .
准备方法
氯乙基克隆丁的合成涉及多个步骤,从中间体的制备开始。合成路线通常包括以下步骤:
中间体的形成: 第一步涉及2,6-二氯-4-(甲氨基)甲基苯基与环氧乙烷反应,形成中间体化合物。
氯化: 然后使用亚硫酰氯对中间体进行氯化,以引入氯乙基。
氯乙基克隆丁的工业生产方法与实验室合成类似,但规模更大,以满足商业需求。反应条件经过优化,以确保最终产品的产率和纯度高。
化学反应分析
氯乙基克隆丁会发生多种类型的化学反应,包括:
取代反应: 由于氯乙基的存在,氯乙基克隆丁可以发生亲核取代反应。这些反应中常用的试剂包括氢氧化钠和碳酸钾。
氧化和还原: 该化合物可以在特定条件下被氧化或还原,导致形成各种产物。例如,用高锰酸钾氧化可以得到羧酸衍生物。
环化反应: 氯乙基克隆丁可以发生环化反应,形成咪唑衍生物.
科学研究应用
氯乙基克隆丁具有广泛的科学研究应用,包括:
作用机制
相似化合物的比较
氯乙基克隆丁与其它的类似化合物相比具有独特性,因为它是不可逆地与肾上腺素受体结合的。类似的化合物包括:
生物活性
Chloroethylclonidine (CEC) is a compound primarily recognized for its role as an irreversible antagonist of α-adrenoceptors. Its biological activity has been extensively studied, particularly in relation to vascular responses and renal function. This article provides a detailed overview of CEC's biological activity, supported by data tables, case studies, and significant research findings.
This compound functions by alkylating α-adrenoceptors, leading to irreversible inhibition. It exhibits different affinities for various subtypes of these receptors, particularly α1A, α1B, and α2. The preferential alkylation of receptor subtypes is influenced more by receptor accessibility than by affinity differences.
- Affinity for Receptor Subtypes :
- α1B : Highest sensitivity to CEC (pD2 values indicating high affinity).
- α1D : Moderate sensitivity.
- α1A : Relatively insensitive to irreversible inactivation.
- α2 : Shows mixed agonistic and antagonistic properties depending on the context (e.g., acting as a partial agonist in certain transfected cells) .
Vascular Responses
Research indicates that CEC significantly alters noradrenaline-induced vascular responses. In studies involving rat aorta and caudal arteries, CEC treatment resulted in:
- Biphasic contraction-response curves in the aorta, indicating both high-affinity and low-affinity components for noradrenaline.
- A dramatic increase in EC50 values for noradrenaline, suggesting that CEC effectively inhibits adrenergic signaling .
Table 1: Effects of this compound on Noradrenaline Responses
Parameter | Aorta (Wistar Rats) | Caudal Arteries | SHR Aorta |
---|---|---|---|
EC50 Increase | ~1000-fold | ~10-fold | ~1000-fold |
pD2 High Affinity | 8.5 - 7.5 | 6.5 - 5.7 | Not specified |
pD2 Low Affinity | 6.3 - 5.2 | Not applicable | Not specified |
Renal Function Studies
This compound's effects extend to renal physiology, particularly in models of renal failure and diabetic nephropathy. In studies involving spontaneously hypertensive rats (SHR) and Wistar Kyoto rats:
- CEC modified renal vasoconstrictor responses to adrenergic stimuli, with varying effects based on the presence of renal impairments.
- In renal failure models, CEC enhanced vasoconstrictor responses significantly compared to controls .
Table 2: Renal Vasoconstrictor Responses to this compound
Condition | Response Type | Effect of CEC |
---|---|---|
Normal Renal Function | Baseline Vasoconstriction | No significant change |
Renal Failure | Adrenergic Stimuli Response | Enhanced (P<0.01) |
Early Diabetic Nephropathy | Adrenergic Stimuli Response | Variable effects |
Case Studies
Several case studies highlight the clinical relevance of CEC:
- Study on Hypertensive Rats : In SHR models, CEC was shown to exacerbate renal vasoconstriction under adrenergic stimulation, indicating its potential role in modulating blood pressure during renal impairment .
- Arrhythmia Induction : In anesthetized canine models, administration of CEC increased the incidence of lethal arrhythmias during coronary occlusion, suggesting a risk factor for cardiac events under certain conditions .
属性
CAS 编号 |
77472-95-8 |
---|---|
分子式 |
C13H17Cl3N4 |
分子量 |
335.7 g/mol |
IUPAC 名称 |
N-[2,6-dichloro-4-[[2-chloroethyl(methyl)amino]methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C13H17Cl3N4/c1-20(5-2-14)8-9-6-10(15)12(11(16)7-9)19-13-17-3-4-18-13/h6-7H,2-5,8H2,1H3,(H2,17,18,19) |
InChI 键 |
XFDVJGKSQRUEEM-UHFFFAOYSA-N |
SMILES |
CN(CCCl)CC1=CC(=C(C(=C1)Cl)NC2=NCCN2)Cl |
规范 SMILES |
CN(CCCl)CC1=CC(=C(C(=C1)Cl)NC2=NCCN2)Cl |
Key on ui other cas no. |
98086-36-3 |
Pictograms |
Irritant |
同义词 |
chlorethylclonidine chloroethylclonidine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。